

# Futibatinib: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TAS-120  |           |
| Cat. No.:            | B1150175 | Get Quote |

Futibatinib (**TAS-120**) is a potent, orally bioavailable, and irreversible small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1-4).[1] Its unique covalent binding mechanism sets it apart from other FGFR inhibitors, offering the potential to overcome acquired resistance. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of futibatinib, intended for researchers, scientists, and drug development professionals.

### **Pharmacokinetics**

The pharmacokinetic profile of futibatinib has been characterized in preclinical models and clinical trials, demonstrating properties that support its once-daily oral administration.

# Absorption, Distribution, Metabolism, and Excretion (ADME)

- Absorption: Futibatinib is readily absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of approximately 2 hours.[2]
- Distribution: Information on the volume of distribution is not extensively detailed in the provided search results.
- Metabolism: Futibatinib is metabolized in the liver.
- Excretion: The primary route of excretion is not specified in the provided search results.



### **Pharmacokinetic Parameters**

A Phase I, open-label, single-dose study in healthy volunteers provides insight into the pharmacokinetic parameters of futibatinib at a 20 mg dose.[2] In a Phase I dose-escalation study (NCT02052778), futibatinib exhibited dose-proportional pharmacokinetics at once-daily (q.d.) doses.[3]

| Parameter                           | Value (at 20 mg single<br>dose)           | Reference |
|-------------------------------------|-------------------------------------------|-----------|
| Cmax (Maximum Plasma Concentration) | 143% higher in mild hepatic impairment    | [2]       |
| AUC0-inf (Area Under the Curve)     | Increased by 18-21% in hepatic impairment | [2]       |
| Tmax (Time to Cmax)                 | ~2 hours                                  | [2]       |
| t½ (Half-life)                      | Not specified                             |           |

Note: The provided data from the hepatic impairment study indicates changes relative to healthy matched controls. Absolute values for healthy subjects were not detailed in the search results.

## **Pharmacodynamics**

The pharmacodynamic effects of futibatinib are directly linked to its mechanism of action as an irreversible FGFR inhibitor.

### **Mechanism of Action**

Futibatinib covalently binds to a conserved cysteine residue within the ATP-binding pocket of FGFR1, 2, 3, and 4.[1][4] This irreversible binding leads to a sustained blockade of FGFR signaling, inhibiting downstream pathways such as the RAS-MAPK and PI3K-AKT cascades, which are crucial for tumor cell proliferation and survival.[1]

### **Target Engagement and Biomarkers**



A key pharmacodynamic marker of futibatinib activity is the on-target effect of hyperphosphatemia.[5] This occurs due to the inhibition of FGFR-mediated signaling, which plays a role in phosphate homeostasis. The incidence and severity of hyperphosphatemia are dose-dependent and serve as an indicator of target engagement.

### **Clinical Efficacy**

The pivotal Phase II FOENIX-CCA2 trial (NCT02052778) demonstrated the clinical efficacy of futibatinib in patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other rearrangements.[6][7][8]

| Efficacy Endpoint                          | Result      | Reference |
|--------------------------------------------|-------------|-----------|
| Objective Response Rate (ORR)              | 41.7%       | [6][9]    |
| Median Duration of Response (mDOR)         | 9.7 months  | [8]       |
| Disease Control Rate (DCR)                 | 82.5%       | [6]       |
| Median Progression-Free<br>Survival (mPFS) | 9.0 months  | [6]       |
| Median Overall Survival (mOS)              | 21.7 months | [6]       |

### **Safety and Tolerability**

The safety profile of futibatinib has been evaluated in several clinical trials. The most common treatment-related adverse events (TRAEs) are consistent with the on-target effects of FGFR inhibition.



| Adverse Event (All Grades) | Incidence in FOENIX-CCA2 | Reference |
|----------------------------|--------------------------|-----------|
| Hyperphosphatemia          | 91%                      | [6]       |
| Nail toxicities            | 47%                      | [6]       |
| Alopecia                   | 33%                      | [6]       |
| Dry mouth                  | 30%                      | [6]       |

| Grade ≥3 Treatment-<br>Related Adverse Event | Incidence in FOENIX-CCA2 | Reference  |
|----------------------------------------------|--------------------------|------------|
| Hyperphosphatemia                            | 30-31%                   | [6][9][10] |
| Increased Aspartate Aminotransferase (AST)   | 7%                       | [10]       |
| Stomatitis                                   | 6%                       | [10]       |
| Fatigue                                      | 6%                       | [10]       |

# Experimental Protocols In Vitro Assay for Covalent Inhibition: Time-Dependent IC50 Assay

This assay is crucial for characterizing the irreversible binding nature of futibatinib.

Objective: To determine the time-dependent inhibitory potency (IC50) of futibatinib against FGFR kinases.

### Methodology:[11]

- Reagent Preparation:
  - Recombinant FGFR enzyme solution.
  - Futibatinib stock solution serially diluted in DMSO.



- Assay buffer.
- ATP/substrate solution.
- Detection reagent.
- Experimental Procedure:
  - In a multi-well plate, pre-incubate the FGFR enzyme with varying concentrations of futibatinib for different durations (e.g., 0, 15, 30, 60 minutes).
  - Initiate the kinase reaction by adding the ATP/substrate solution.
  - Allow the reaction to proceed for a fixed time.
  - Stop the reaction and measure the signal using a suitable detection reagent (e.g., luminescence-based kinase assay).
- Data Analysis:
  - Calculate the percent inhibition for each futibatinib concentration at each pre-incubation time point.
  - A decrease in the IC50 value with increasing pre-incubation time is indicative of a covalent, irreversible mechanism of action.

### Clinical Trial Protocol: FOENIX-CCA2 (NCT02052778)

Study Design: A Phase II, open-label, single-arm, multicenter study.[12][13]

Patient Population: Patients with previously treated, unresectable, locally advanced or metastatic iCCA with FGFR2 gene fusions or other rearrangements.[14]

Treatment: Futibatinib 20 mg administered orally once daily.[15]

Primary Endpoint: Objective Response Rate (ORR) as assessed by an independent review committee.[13]

Schedule of Assessments:



- Screening: Confirmation of FGFR2 gene fusion/rearrangement, baseline tumor assessments (e.g., CT/MRI), ECOG performance status, and laboratory tests.
- During Treatment:
  - Tumor assessments every 8 weeks for the first 24 weeks, and every 12 weeks thereafter.
  - Monitoring of adverse events at each visit.
  - Laboratory tests (including serum phosphate) at regular intervals.
  - Patient-reported outcomes collected at specified time points.
- End of Treatment/Follow-up:
  - End-of-treatment assessments.
  - Survival follow-up every 12 weeks.

## **Visualizations**



Click to download full resolution via product page



Caption: FGFR Signaling Pathway and Futibatinib's Mechanism of Action.



Click to download full resolution via product page



Caption: In Vitro Experimental Workflow for Futibatinib Evaluation.

Caption: Logical Relationship of Futibatinib's Covalent Binding.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. A phase I, open-label, single-dose study to evaluate the effect of hepatic impairment on the pharmacokinetics and safety of futibatinib PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I, first-in-human study of futibatinib, a highly selective, irreversible FGFR1-4 inhibitor in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Futibatinib | mechanism of action and synthesis | NROChemistry [nrochemistry.com]
- 5. Safety Profile and Adverse Event Management for Futibatinib, An Irreversible FGFR1–4
   Inhibitor: Pooled Safety Analysis of 469 Patients PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initial Results of a Phase 2 FOENIX-CCA2 Study of Futibatinib in Intrahepatic CCA with FGFR2 Fusions/Rearrangements | CCA News Online [ccanewsonline.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. What are the approved indications for Futibatinib? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Futibatinib for FGFR2-Rearranged Intrahepatic Cholangiocarcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Efficacy & Safety | FOENIX-CCA2 Trial | LYTGOBI® (futibatinib) tablets [lytgobi.com]
- 13. ascopubs.org [ascopubs.org]
- 14. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 15. clinicaltrials.eu [clinicaltrials.eu]







• To cite this document: BenchChem. [Futibatinib: A Deep Dive into its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150175#exploring-the-pharmacokinetics-and-pharmacodynamics-of-futibatinib]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com